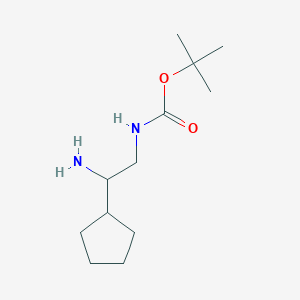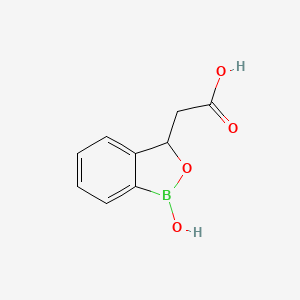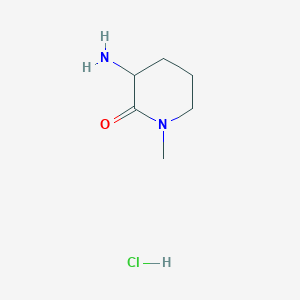
tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a fluorophenyl group, and a piperidine ring . These functional groups suggest that this compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the fluorine atom might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups . For example, the presence of a fluorine atom could influence its reactivity and the presence of a piperidine ring could influence its physical properties .Scientific Research Applications
Synthesis and Chemical Properties
- tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate has been extensively studied for its synthesis and chemical properties. For instance, Chen Xin-zhi (2011) reported an efficient synthesis approach for a closely related compound, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting its significance as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011).
Stereoselective Synthesis
- The compound and its derivatives have been used in stereoselective syntheses. Boev et al. (2015) demonstrated the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showing the potential for creating diverse molecular structures with specific stereochemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Piperidine Derivatives Synthesis
- Research by Moskalenko and Boev (2014) focused on creating piperidine derivatives [3,2-c]-fused with oxygen heterocycles using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, underscoring its utility in synthesizing complex organic structures (Moskalenko & Boev, 2014).
Crystallographic Studies
- Crystallographic studies, such as those by Didierjean et al. (2004), have examined derivatives of this compound, providing insights into their molecular structures and interactions (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Potential for Novel Drug Development
- The this compound framework has been explored for the development of novel drugs, as indicated in studies on related compounds by Zhao et al. (2017), which emphasize its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-11-9-12(18)5-6-14(11)15-10-13(20)7-8-19(15)16(21)22-17(2,3)4/h5-6,9,15H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNBIHJGZBQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)





![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)



